Phosphinic bromide, (1,1-dimethylethyl)phenyl-
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Overview
Description
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic bromide group attached to a phenyl ring with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that substitutes the hydrogen atom on the phosphorus atom .
Industrial Production Methods
Industrial production of phosphinic bromide, (1,1-dimethylethyl)phenyl- often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination process. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the bromide group to other functional groups.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of different phosphinic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinic compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
Phosphinic bromide, (1,1-dimethylethyl)phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphinic bromide, (1,1-dimethylethyl)phenyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromide group. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromide group, which makes the phosphorus atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Phosphinic chloride, (1,1-dimethylethyl)phenyl-: Similar in structure but contains a chloride group instead of a bromide group.
Phosphinic acid, (1,1-dimethylethyl)phenyl-: Contains a hydroxyl group instead of a bromide group.
Phosphonic acid derivatives: Similar phosphorus-containing compounds with different functional groups.
Uniqueness
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is unique due to the presence of the bromide group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .
Properties
CAS No. |
113502-20-8 |
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Molecular Formula |
C10H14BrOP |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
[bromo(tert-butyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H14BrOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
FPHUBDJKKKVZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)Br |
Origin of Product |
United States |
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